molecular formula C28H28O2 B14516625 3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-56-3

3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14516625
CAS No.: 62544-56-3
M. Wt: 396.5 g/mol
InChI Key: VXGXLLPPTSHPAY-UHFFFAOYSA-N
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Description

3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by its complex structure, which includes a cyclohexene ring substituted with phenyl groups and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Friedel-Crafts acylation reaction to introduce the phenyl groups onto the cyclohexene ring. This is followed by esterification to attach the carboxylate group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane derivatives: Compounds with similar cyclohexane ring structures but different substituents.

    Phenylpropyl esters: Compounds with similar ester functional groups but different aromatic rings.

Uniqueness

3-Phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of a cyclohexene ring with multiple phenyl groups and a carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62544-56-3

Molecular Formula

C28H28O2

Molecular Weight

396.5 g/mol

IUPAC Name

3-phenylpropyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C28H28O2/c29-28(30-20-10-13-22-11-4-1-5-12-22)25-18-19-26(23-14-6-2-7-15-23)27(21-25)24-16-8-3-9-17-24/h1-9,11-12,14-17,25H,10,13,18-21H2

InChI Key

VXGXLLPPTSHPAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)OCCCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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